molecular formula C17H18N2O2S B7560831 N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B7560831
M. Wt: 314.4 g/mol
InChI Key: VVQCSTNLBBEMJV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and an acetamidophenyl group, which is known for its presence in many pharmacologically active molecules.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11(20)18-13-6-8-14(9-7-13)19-17(21)16-15-5-3-2-4-12(15)10-22-16/h6-10H,2-5H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQCSTNLBBEMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the coupling of 4-acetamidophenyl derivatives with benzothiophene intermediates. One common method includes the use of oxidative coupling reactions where thiols and amines are combined under oxidative conditions to form sulfenamides, sulfinamides, and sulfonamides . This method is advantageous due to its efficiency and the minimal waste generated.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions in continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is hypothesized that the compound may interact with prostaglandin synthesis pathways and cannabinoid receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its potential therapeutic benefits and applications in various fields .

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